Ammonium acetate-D3
Overview
Description
Ammonium acetate-D3 is a useful research compound. Its molecular formula is C2H7NO2 and its molecular weight is 80.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Ammonium acetate-D3, with the chemical formula CD3CO2NH4, is a derivative of ammonium acetate It’s known that ammonium acetate, the parent compound, is often used as a buffer solution in various biochemical reactions .
Mode of Action
Ammonium acetate, the parent compound, is known to act as a buffer in biochemical reactions . As a buffer, it helps maintain a stable pH environment, which is crucial for many biochemical reactions.
Biochemical Pathways
In environments with high ammonia levels, the dominant pathway shifts from syntrophic acetate oxidation coupled with hydrogenotrophic methanogenesis to aceticlastic methanogenesis .
Pharmacokinetics
The parent compound, ammonium acetate, is known to be soluble in water, alcohol, and liquid ammonia , which suggests it could be readily absorbed and distributed in the body.
Result of Action
The parent compound, ammonium acetate, is known to be used in the preparation of samples for mass spectrometry . This suggests that this compound could potentially have similar applications.
Action Environment
The action of this compound can be influenced by environmental factors such as temperature and pH. For instance, the parent compound, ammonium acetate, has a melting point of 110-112 °C . This suggests that the stability and efficacy of this compound could also be influenced by similar environmental conditions.
Biochemical Analysis
Biochemical Properties
Ammonium acetate-D3 plays a significant role in biochemical reactions, particularly as a buffer and a reagent in mass spectrometry. It interacts with various enzymes, proteins, and other biomolecules, facilitating the study of metabolic processes. For instance, this compound is used in the preparation of samples for mass spectrometry, where it helps in the ionization of biomolecules, making them detectable by the instrument . Additionally, it acts as a buffer in biochemical assays, maintaining the pH stability required for enzyme activity and protein interactions .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In studies involving microalgae, this compound has been shown to affect the growth and production of cellular components such as pigments, proteins, and lipids . It promotes protein synthesis at low concentrations while inhibiting it at higher concentrations. This dual effect highlights its role in regulating cellular metabolism and gene expression.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It acts as a nucleophile in biochemical reactions, participating in nucleophilic addition reactions with aldehydes and ketones . This interaction leads to the formation of imine derivatives, which are crucial intermediates in various metabolic pathways. Additionally, this compound can act as a catalyst in organic synthesis, facilitating the formation of carbon-nitrogen bonds .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. This compound is known to be stable under standard laboratory conditions, but its buffering capacity can be affected by pH changes . Over time, the compound may degrade, leading to alterations in its effectiveness as a buffer and reagent. Long-term studies have shown that this compound can maintain its stability for extended periods, making it suitable for prolonged experiments .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it can promote cellular functions and metabolic activities, while at higher doses, it may exhibit toxic effects. For example, in studies involving murine myotubes, this compound at high concentrations led to increased expression of myostatin, a protein associated with muscle wasting . This indicates that careful dosage control is essential to avoid adverse effects in experimental settings.
Metabolic Pathways
This compound is involved in various metabolic pathways, including the urea cycle and amino acid metabolism. It interacts with enzymes such as glutamine synthetase and glutaminase, playing a role in the detoxification of ammonia and the synthesis of glutamine . Additionally, this compound can influence metabolic flux and metabolite levels, affecting the overall metabolic profile of cells .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. The Amt/Mep/Rh family of ammonium transporters facilitates the movement of this compound across cellular membranes . These transporters are essential for maintaining the intracellular concentration of this compound and ensuring its proper localization within the cell.
Subcellular Localization
This compound is localized in various subcellular compartments, including the cytoplasm, endolysosomes, and contractile vacuoles . Its localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles. This subcellular distribution is crucial for its activity and function, as it allows this compound to participate in localized biochemical reactions and metabolic processes.
Properties
IUPAC Name |
azanium;2,2,2-trideuterioacetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4O2.H3N/c1-2(3)4;/h1H3,(H,3,4);1H3/i1D3; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USFZMSVCRYTOJT-NIIDSAIPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)[O-].[NH4+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(=O)[O-].[NH4+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70679843 | |
Record name | Ammonium (~2~H_3_)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70679843 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
80.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20515-38-2 | |
Record name | Ammonium (~2~H_3_)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70679843 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Synthesis routes and methods V
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.